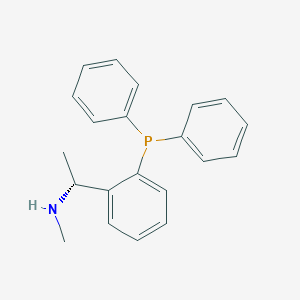
(R)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine typically involves the reaction of ®-1-(2-bromophenyl)-N-methylethan-1-amine with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions with alkyl halides produce N-alkylated derivatives .
Scientific Research Applications
®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine
- ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
Uniqueness
What sets ®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine apart from similar compounds is its high enantioselectivity and stability when forming complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where chiral purity is crucial .
Properties
Molecular Formula |
C21H22NP |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(1R)-1-(2-diphenylphosphanylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C21H22NP/c1-17(22-2)20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3/t17-/m1/s1 |
InChI Key |
FDKXFWNTWXDTPN-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















